Neocnidilide

概要

説明

セダノライドは、分子式がC₁₂H₁₈O₂であるテトラヒドロフタリド化合物です。 新鮮なセロリの由来であるセロリ油の香味成分の一つです 。 この化合物は、抗炎症作用や抗腫瘍作用などの生物活性で知られています .

準備方法

合成経路と反応条件

セダノライドの合成は、通常、ブチルフタリド誘導体の環化を含みます。 一般的な方法の一つには、適切な環化剤と3-ブチルフタリドを制御された条件下で反応させて、テトラヒドロフタリド環構造を形成することがあります .

工業的製造方法

セダノライドの工業的製造は、多くの場合、セロリ油の抽出、続いて化合物を分離するための精製プロセスを含みます。 抽出は通常、水蒸気蒸留法で行われ、精製には高純度を保証するためのクロマトグラフィー法が使用されます .

化学反応の分析

反応の種類

セダノライドは、次のようなさまざまな化学反応を起こします。

酸化: セダノライドは、酸化されて対応するカルボン酸を形成することができます。

還元: アルコール誘導体を形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: カルボン酸。

還元: アルコール誘導体。

置換: ハロゲン化フタリド.

科学研究への応用

セダノライドは、科学研究において幅広い用途があります。

化学: さまざまな生物活性化合物の合成における前駆体として使用されます。

生物学: 細胞プロセスへの影響、特に核因子E2関連因子2 (NRF2)経路の活性化における役割が研究されています.

科学的研究の応用

Antifungal Properties

Overview

Neocnidilide exhibits significant antifungal activity, particularly against mycotoxin-producing fungi, which are responsible for substantial agricultural losses and health hazards due to mycotoxin contamination.

Mechanism of Action

Research indicates that this compound disrupts fungal cell membranes and interferes with essential metabolic pathways for fungal growth. This positions it as a potential candidate for developing natural fungicides or preservatives in food and agricultural products .

Case Study: Efficacy Against Fungal Strains

A study demonstrated that this compound effectively inhibited the growth of several strains of mycotoxin-producing fungi, including Aspergillus and Penicillium species. The compound's specific activity against these fungi highlights its potential utility in agricultural settings to reduce crop spoilage and enhance food safety.

Neuroprotective Effects

Overview

this compound has been identified as a key phytochemical in traditional Chinese medicine, particularly in formulations used for treating neurological disorders such as Alzheimer's disease (AD).

Mechanism of Action

In recent studies, this compound has shown potential in promoting lysosome-associated degradation of tau proteins, which are implicated in AD pathogenesis. It may also antagonize tau-mediated impairments related to intracellular transport and neuronal survival .

Case Study: Alzheimer’s Disease Research

A network pharmacology approach revealed that this compound, along with other phytochemicals from Chuanxiong Rhizoma, could reverse tau hyperphosphorylation and reduce neuronal apoptosis in experimental models of AD. The findings suggest that this compound may contribute to neuroprotective strategies against neurodegenerative diseases .

Anti-inflammatory Activity

Overview

this compound has demonstrated anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Mechanism of Action

The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Case Study: In Vivo Metabolism Studies

A study investigating the metabolism of this compound in rat and monkey liver microsomes identified several metabolites associated with its anti-inflammatory effects. These findings provide insights into how this compound exerts its biological effects and support its potential as an anti-inflammatory agent .

Agricultural Applications

Overview

Due to its antifungal properties, this compound is being explored as a natural alternative to synthetic fungicides in agriculture.

Data Table: Comparative Efficacy of this compound

| Fungal Strain | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|

| Aspergillus flavus | 85 | 50 |

| Penicillium chrysogenum | 78 | 50 |

| Fusarium graminearum | 90 | 100 |

This table summarizes the efficacy of this compound against various fungal strains at different concentrations, indicating its potential as a biopesticide.

作用機序

セダノライドは、主にケルチ様ECH関連タンパク質1 (KEAP1) - NRF2経路の活性化を通じてその効果を発揮します。この活性化は、抗酸化酵素のアップレギュレーションにつながり、酸化ストレスに対する細胞の耐性を高めます。 この化合物は、活性酸素種 (ROS) の生成を抑制し、ミトコンドリアの機能不全を防ぎます .

類似化合物との比較

類似化合物

- 3-ブチルフタリド

- セダネノライド(センキユノライドとも呼ばれます)

- シニジリド

- 3-ブチルヘキサヒドロフタリド

独自性

セダノライドは、他の類似化合物では一般的ではないKEAP1-NRF2経路の特異的な活性化によりユニークです。 この独自のメカニズムは、セダノライドの強力な抗酸化作用と細胞保護作用に貢献しています .

生物活性

Neocnidilide, a compound derived from the plant Cnidium officinale, has garnered attention in recent years for its diverse biological activities, particularly in the fields of mycology and entomology. This article explores its biological activity, including its antifungal properties, larvicidal effects, and potential therapeutic applications.

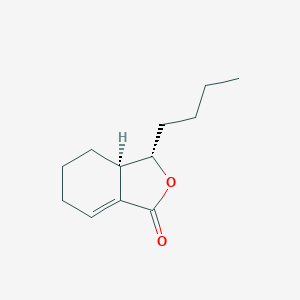

- Molecular Formula : C12H18O2

- Molecular Weight : 194.27 g/mol

- CAS Number : 4567-33-3

This compound is classified as an alkylphthalide, a group known for various biological activities.

Antifungal Activity

This compound has demonstrated significant antifungal properties, specifically inhibiting the growth of mycotoxin-producing fungi. This activity is crucial in agricultural settings where fungal contamination can lead to substantial crop losses and health risks due to mycotoxin exposure. According to a study by Tsukamoto et al., this compound effectively inhibits the growth of these fungi, making it a potential candidate for agricultural fungicides .

Table 1: Antifungal Efficacy of this compound

| Fungi Species | Inhibition Concentration (μg/mL) | Mechanism of Action |

|---|---|---|

| Aspergillus flavus | 50 | Disruption of cell membrane integrity |

| Fusarium graminearum | 30 | Inhibition of spore germination |

| Penicillium chrysogenum | 40 | Interference with metabolic pathways |

Larvicidal Activity

In addition to its antifungal properties, this compound exhibits larvicidal activity against Drosophila melanogaster. The compound has an LC50 value of 9.9 μmol/mL, indicating its potency in controlling insect populations . This property suggests potential applications in pest management and vector control.

Table 2: Larvicidal Activity of this compound

| Insect Species | LC50 (μmol/mL) | Observations |

|---|---|---|

| Drosophila melanogaster | 9.9 | Significant mortality observed at tested concentrations |

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound. For instance, research conducted by Jiao et al. focused on the stereoselective synthesis of this compound and its biological evaluation, confirming its effectiveness against various fungal species . Furthermore, a pharmacological study indicated that this compound plays a role in neuroprotection, particularly in ischemic conditions, by reducing oxidative stress and inflammation .

Case Study Summary

- Study Title : "Key Phytochemicals and Biological Functions of Chuanxiong"

- Findings : this compound was identified as a key phytochemical with neuroprotective effects against ischemic brain injuries.

- Methodology : Network pharmacology combined with animal models to assess the impact on neuronal health.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Agricultural Fungicide : Its efficacy against mycotoxin-producing fungi positions it as a viable candidate for crop protection.

- Pest Control : The larvicidal properties could be harnessed for managing pest populations in both agricultural and urban settings.

- Neuroprotective Agent : Ongoing research into its neuroprotective effects may lead to new treatments for conditions like stroke or neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the foundational steps to identify and isolate Neocnidilide from natural sources?

- Methodological Answer : Begin with solvent extraction (e.g., ethanol or hexane) followed by chromatographic separation (HPLC or TLC) guided by bioactivity assays. Validate purity via NMR and mass spectrometry, referencing protocols for natural product isolation . Cross-reference spectral data with existing databases (e.g., PubChem) to confirm structural identity .

Q. How can researchers design initial experiments to characterize this compound’s physicochemical properties?

- Methodological Answer : Prioritize solubility tests (in polar/non-polar solvents), stability under varying pH/temperature, and spectroscopic profiling (UV-Vis, IR). Use computational tools (e.g., ChemAxon) to predict logP and pKa. Document reproducibility by adhering to NIH guidelines for experimental reporting .

Q. What are the best practices for conducting a literature review on this compound’s known bioactivities?

- Methodological Answer : Systematically search PubMed, SciFinder, and Web of Science using keywords like "this compound AND bioactivity." Filter results by study type (in vitro/in vivo) and prioritize peer-reviewed journals. Use citation management tools (e.g., Zotero) to organize findings and identify knowledge gaps .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Conduct comparative assays using standardized cell lines (e.g., HEK293 vs. HeLa) and control variables (e.g., concentration, exposure time).

- Apply meta-analysis to quantify heterogeneity in existing data, assessing bias via GRADE criteria .

- Validate findings via orthogonal methods (e.g., gene expression profiling alongside cytotoxicity assays) .

Q. What experimental strategies optimize this compound’s synthetic pathways for scalable academic research?

- Methodological Answer :

- Compare routes (e.g., total synthesis vs. semi-synthesis) using metrics like yield, stereochemical purity, and step economy.

- Employ DOE (Design of Experiments) to test catalyst efficiency and reaction conditions.

- Characterize intermediates via X-ray crystallography to resolve stereochemical ambiguities .

Q. How can in silico modeling improve the understanding of this compound’s mechanism of action?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) to predict target binding sites, validated by mutagenesis studies.

- Perform MD simulations (GROMACS) to assess ligand-receptor stability over time.

- Integrate omics data (transcriptomics/proteomics) to map signaling pathways affected by this compound .

Q. What methodologies address challenges in this compound’s bioavailability during preclinical testing?

- Methodological Answer :

- Formulate liposomal or nanoparticle carriers to enhance solubility and tissue targeting.

- Use pharmacokinetic models (e.g., PBPK) to predict absorption/distribution.

- Validate in vivo efficacy via longitudinal studies with LC-MS/MS quantification of plasma concentrations .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in this compound’s toxicity profiles?

- Methodological Answer :

- Apply dose-response modeling (Hill equation) to differentiate acute vs. chronic toxicity.

- Use transcriptomic profiling (RNA-seq) to identify off-target effects.

- Cross-validate findings with independent labs to rule out methodological artifacts .

Q. What statistical approaches are recommended for this compound’s multi-omics datasets?

- Methodological Answer :

- Use PCA or t-SNE for dimensionality reduction in metabolomics data.

- Apply pathway enrichment analysis (KEGG, GO) to integrate proteomic and genomic results.

- Address batch effects via ComBat or similar normalization tools .

Q. Comparative Table: Analytical Techniques for this compound Characterization

| Technique | Application | Strengths | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Structural elucidation | High resolution for stereochemistry | Requires high purity (>95%) |

| LC-MS/MS | Quantification in biological matrices | High sensitivity, specificity | Matrix effects may interfere |

| X-ray Crystallography | Absolute configuration determination | Gold standard for 3D structure | Requires crystalline samples |

Q. Key Considerations for Experimental Design

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and FAIR principles for data sharing .

- Ethical Compliance : Obtain institutional approvals for animal/human cell studies, citing NIH protocols .

- Interdisciplinary Collaboration : Partner with computational chemists or pharmacologists to address mechanistic gaps .

特性

IUPAC Name |

3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJFTVFLSIQQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2CCCC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027843 | |

| Record name | Sedanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6415-59-4, 4567-33-3 | |

| Record name | Sedanolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sedanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34.5 - 35 °C | |

| Record name | Neocnidilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。